molecular formula C11H10N4O2 B13969572 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione

3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione

Cat. No.: B13969572
M. Wt: 230.22 g/mol
InChI Key: IRUFQRQBXYHIPN-UHFFFAOYSA-N
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Description

3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which may exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other molecular targets and pathways, contributing to its broad-spectrum biological activities .

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-phenyl-1,3a,7,7a-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C11H10N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5,7,9,15H,(H2,12,13,16,17)

InChI Key

IRUFQRQBXYHIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3C2C(=O)NC(=O)N3

Origin of Product

United States

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